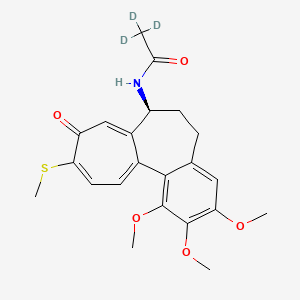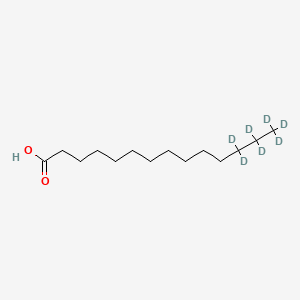
Hbv-IN-21
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hbv-IN-21 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of hepatitis B virus (HBV) infections. This compound is part of a broader class of molecules designed to inhibit specific viral functions, thereby reducing the viral load and improving patient outcomes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-21 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the use of basic organic synthesis techniques to create the backbone of the molecule.
Functional Group Introduction: Various reagents are used to introduce functional groups that enhance the compound’s activity and specificity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for synthesis and purification. Quality control measures are stringent to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hbv-IN-21 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which adds hydrogen to the molecule.
Substitution: Various substituents can be introduced into the molecule using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups that enhance the compound’s activity.
Aplicaciones Científicas De Investigación
Hbv-IN-21 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Primarily researched for its antiviral properties, particularly against hepatitis B virus. It has shown promise in reducing viral load and improving liver function in preclinical studies.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mecanismo De Acción
Hbv-IN-21 exerts its effects by targeting specific viral enzymes essential for HBV replication. The compound inhibits the activity of these enzymes, thereby preventing the virus from replicating and spreading. The primary molecular targets include the viral polymerase and ribonuclease H, which are crucial for the synthesis of viral DNA .
Comparación Con Compuestos Similares
Hbv-IN-21 is unique in its high specificity and potency against HBV. Similar compounds include:
Entecavir: Another antiviral agent used to treat HBV, but with a different mechanism of action.
Tenofovir: A nucleotide analog that inhibits HBV polymerase but has a broader spectrum of activity.
Lamivudine: An older antiviral with a higher risk of resistance development.
This compound stands out due to its targeted mechanism and lower likelihood of resistance, making it a promising candidate for future therapeutic development.
Propiedades
Fórmula molecular |
C17H17FN4OS2 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
N'-(4-fluorophenyl)-5-(2-methylpropyl)-2-(1,3-thiazol-2-yl)-1,3-thiazole-4-carbohydrazide |
InChI |
InChI=1S/C17H17FN4OS2/c1-10(2)9-13-14(20-17(25-13)16-19-7-8-24-16)15(23)22-21-12-5-3-11(18)4-6-12/h3-8,10,21H,9H2,1-2H3,(H,22,23) |
Clave InChI |
BPHVFFGBLPFNDK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=C(N=C(S1)C2=NC=CS2)C(=O)NNC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




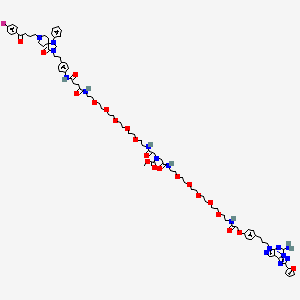

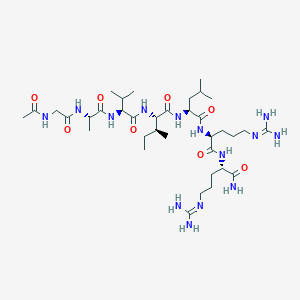



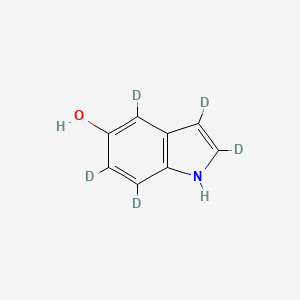
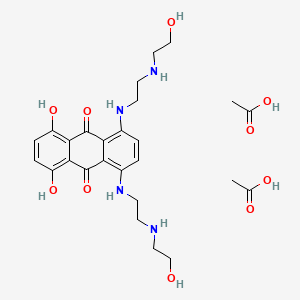
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
